(1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 732252-24-3
VCID: VC11692187
InChI: InChI=1S/C14H16O4/c1-18-12-4-2-3-9(8-12)13(15)10-5-6-11(7-10)14(16)17/h2-4,8,10-11H,5-7H2,1H3,(H,16,17)/t10-,11+/m1/s1
SMILES: COC1=CC=CC(=C1)C(=O)C2CCC(C2)C(=O)O
Molecular Formula: C14H16O4
Molecular Weight: 248.27 g/mol

(1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid

CAS No.: 732252-24-3

Cat. No.: VC11692187

Molecular Formula: C14H16O4

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid - 732252-24-3

Specification

CAS No. 732252-24-3
Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
IUPAC Name (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C14H16O4/c1-18-12-4-2-3-9(8-12)13(15)10-5-6-11(7-10)14(16)17/h2-4,8,10-11H,5-7H2,1H3,(H,16,17)/t10-,11+/m1/s1
Standard InChI Key LXXNRXBNXLZTQY-MNOVXSKESA-N
Isomeric SMILES COC1=CC=CC(=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O
SMILES COC1=CC=CC(=C1)C(=O)C2CCC(C2)C(=O)O
Canonical SMILES COC1=CC=CC(=C1)C(=O)C2CCC(C2)C(=O)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s core consists of a cyclopentane ring with two critical substituents:

  • A carboxylic acid group (-COOH) at position 1, which enhances hydrophilicity and enables hydrogen bonding.

  • A 3-methoxybenzoyl group (-CO-C₆H₄-OCH₃) at position 3, introducing aromaticity, electron-donating effects, and steric bulk.

The (1S,3R) stereochemistry positions these groups on the same face of the cyclopentane ring, creating a cis configuration. This spatial arrangement influences molecular interactions, as demonstrated in analogous compounds where stereochemistry modulates receptor binding and metabolic stability .

Table 1: Key Structural Properties

PropertyValue/Description
IUPAC Name(1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid
Molecular FormulaC₁₄H₁₆O₄
Molecular Weight260.28 g/mol
StereochemistryCis (1S,3R) configuration
Functional GroupsCarboxylic acid, benzoyl ketone, methoxy

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of (1S,3R)-3-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid can be approached through three key steps:

  • Cyclopentane Ring Formation: A Diels-Alder reaction between cyclopentadiene and an appropriate dienophile (e.g., maleic anhydride) generates the bicyclic intermediate, which is subsequently hydrogenated to yield the cyclopentane backbone .

  • Introduction of the Carboxylic Acid Group: Oxidation of a primary alcohol or aldehyde precursor at position 1 using Jones reagent (CrO₃/H₂SO₄) ensures high yield and selectivity .

  • 3-Methoxybenzoyl Group Attachment: Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of AlCl₃ introduces the aromatic ketone moiety. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis.

Industrial-Scale Considerations

  • Continuous Flow Reactors: Optimize acylation steps by maintaining precise temperature control (0–5°C) to minimize side reactions.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures ensures ≥97% purity, analogous to related cyclopentane-carboxylic acid derivatives .

Physicochemical Properties

Solubility and Lipophilicity

  • Aqueous Solubility: The carboxylic acid group enhances water solubility (predicted logS = -2.1), though the hydrophobic benzoyl moiety reduces it compared to simpler analogs .

  • LogP: Calculated partition coefficient (logP = 2.8) indicates moderate lipophilicity, favoring membrane permeability.

Stability Profile

  • Thermal Stability: Decomposition onset at 215°C (TGA analysis of analogs).

  • Hydrolytic Sensitivity: The ester-like benzoyl group is stable under physiological pH but susceptible to strong acids/bases.

Comparative Analysis with Analogous Compounds

Table 2: Functional Group Impact on Bioactivity

CompoundSubstituent at Position 3Key Biological Effect
Target Compound3-MethoxybenzoylHypothesized NaV1.7 inhibition
(1S,3R)-3-COOCH₃ derivativeMethoxycarbonylModerate COX-2 inhibition
3-Nitrobenzoyl analogNitrobenzoylEnhanced redox activity

Applications and Future Directions

Pharmaceutical Development

  • Prodrug Design: Esterification of the carboxylic acid could improve oral bioavailability.

  • Targeted Drug Delivery: Conjugation with nanoparticle carriers may enhance CNS penetration for neuropathic pain applications.

Industrial Uses

  • Chiral Building Block: Utility in asymmetric synthesis of prostaglandins or terpenoids.

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